3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-fluoro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVVOZBTNFTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 4-pyridinecarboxaldehyde and appropriate fluorinated reagents.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through electrophilic fluorination and trifluoromethylation reactions. These reactions often require specific catalysts and reagents, such as Selectfluor for fluorination and trifluoromethyl iodide for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development : The compound is being investigated for its potential role as a pharmacophore in drug design. Its unique structure allows it to target specific enzymes or receptors effectively. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability, making it a candidate for developing new pharmaceuticals aimed at various diseases, including cancer and infectious diseases .
Case Study : Research has shown that derivatives of 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine exhibit promising activity against certain cancer cell lines. For instance, compounds designed based on this structure have been tested for their ability to inhibit tumor growth in vitro, showcasing the potential for further development into therapeutic agents.
Materials Science
Organic Semiconductors : In materials science, this compound is utilized in the synthesis of organic semiconductors due to its electronic properties. Its ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Liquid Crystals : The compound also finds application in the development of liquid crystals, which are essential in display technologies. Its unique molecular structure contributes to the alignment properties necessary for effective light modulation in screens.
Biological Studies
Biochemical Probes : this compound is studied for its interactions with biological macromolecules. Understanding these interactions can provide insights into cellular mechanisms and the development of biochemical probes that facilitate the study of various biological processes .
Mechanism of Action : In biological contexts, this compound may act by binding to specific proteins or enzymes, thereby modulating their activity. This characteristic is particularly valuable in research focused on signal transduction pathways and enzyme inhibition studies.
Industrial Chemistry
Synthesis of Agrochemicals : In industrial chemistry, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique properties allow for the creation of effective pesticides and herbicides that are crucial for modern agriculture .
Case Study : A notable application includes its use in developing a new class of herbicides that target specific weed species while minimizing impact on crops. Field trials have demonstrated increased efficacy compared to traditional herbicides, highlighting its potential as a valuable tool in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
- Molecular Formula : C₁₁H₆ClF₃N₂
- Key Differences : Replaces fluorine at position 3 with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity. This may alter pharmacokinetic properties, such as membrane permeability .
- Applications : Chlorinated analogs are often intermediates in agrochemicals due to their stability under harsh conditions.
- 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine Molecular Formula: C₇H₃F₆N Key Differences: Features a difluoromethyl group instead of pyridin-4-yl at position 2.
Substituted Pyridines with Trifluoromethyl Groups
- Pyridine, 4-ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl] Molecular Formula: C₂₁H₁₅F₆NO Key Differences: Incorporates ethoxy and trifluoromethyl-phenyl substituents. The bulky aryl groups increase molecular weight (393.35 g/mol) and may enhance π-π stacking interactions in drug-receptor binding . Applications: Such compounds are explored in materials science for their thermal stability.
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
- Key Differences : Fuses a triazolo-pyrimidine ring with a trifluoromethylpyridine moiety. The triazolo group adds heterocyclic complexity, often linked to kinase inhibition in medicinal chemistry .
Biological Activity
Overview
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine (CAS Number: 1214362-53-4) is a heterocyclic aromatic compound notable for its unique structural features, including both fluorine and trifluoromethyl groups. These functional groups contribute to its potential biological activity, particularly in medicinal chemistry, where it is being explored for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆F₄N₂ |
| Molecular Weight | 242.17 g/mol |
| CAS Number | 1214362-53-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The presence of fluorine and trifluoromethyl groups enhances the compound's binding affinity and metabolic stability, making it a suitable candidate for drug design aimed at targeting various enzymes and receptors.
Medicinal Chemistry Applications
Research indicates that this compound may serve as a pharmacophore in drug development. For instance, studies have shown that modifications to the pyridine structure can significantly impact the compound's efficacy against various biological targets, including enzymes associated with disease pathways.
- Antiparasitic Activity : In a study evaluating compounds targeting the PfATP4 enzyme in malaria parasites, derivatives of pyridine with trifluoromethyl substitutions demonstrated enhanced potency compared to non-fluorinated analogs. Specifically, the incorporation of a trifluoromethyl group was linked to improved metabolic stability and activity against resistant strains of Plasmodium falciparum .
- Anticancer Properties : The compound has also been investigated for its potential in cancer therapy. Preliminary data suggest that similar pyridine derivatives exhibit significant inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 0.87 μM to 12.91 μM .
- Enzyme Inhibition : The compound's mechanism often involves inhibiting specific enzymes, which can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation. The trifluoromethyl group has been shown to enhance binding interactions within enzyme active sites .
Case Study 1: Antimalarial Activity
A recent study focused on optimizing pyridine derivatives for antimalarial activity highlighted that the introduction of fluorinated groups significantly improved the EC₅₀ values against P. falciparum. For example, a derivative containing a trifluoromethyl group showed an EC₅₀ of 0.010 μM, indicating potent activity .
Case Study 2: Cancer Cell Inhibition
In another investigation, compounds similar to this compound were assessed for their anticancer properties. These studies revealed that certain derivatives could achieve selective inhibition in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals distinctive advantages:
| Compound Name | EC₅₀ (μM) | Comments |
|---|---|---|
| This compound | 0.010 | High potency against P. falciparum |
| 2-Fluoro-3-(pyridin-4-yl)pyridine | 0.067 | Moderate activity; less effective than above |
| 3-Fluoro-2-(pyridin-4-yl)pyridine | 0.177 | Significantly lower activity |
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A key approach includes:
- Fluorination : Reaction of a chlorinated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent like KF in DMSO at elevated temperatures (90–120°C) to introduce the fluoro group .
- Pyridin-4-yl Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridin-4-yl group at the 2-position. Ligand selection (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or THF) critically influence yields .
- Optimization : Monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (0.5–5 mol%), and controlling temperature to minimize side reactions (e.g., dehalogenation).
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl (-CF₃, δ ≈ -60 ppm) and fluoro substituents (δ ≈ -110 ppm for aromatic F). ¹H-¹³C HMBC confirms connectivity between pyridin-4-yl and the core ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₆F₄N₂: calc. 266.04, observed 266.05) .
- X-ray Crystallography : Resolves regiochemical uncertainties, especially when substituent positions are ambiguous in NMR .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
Methodological Answer:
- Solubility : Limited in water; use polar aprotic solvents (DMSO, DMF) for biological assays. LogP ≈ 2.5 (predicted) suggests moderate lipophilicity .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at -20°C in inert atmosphere to prevent degradation .
- Thermal Stability : DSC analysis shows decomposition >200°C, enabling safe handling below this threshold .
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry, and what target validation strategies are employed?
Methodological Answer:
- P2X7 Receptor Antagonism : Structural analogs (e.g., compound 35 in ) show nanomolar affinity for P2X7, a target in neuroinflammation. Design radioligand displacement assays using [³H]AZD9056 to measure IC₅₀ values .
- SAR Studies : Introduce substituents at the pyridin-4-yl group (e.g., methyl, methoxy) to modulate potency. Use molecular docking (Glide SP) to predict binding modes in the receptor’s ATP-binding site .
Q. How can competing side reactions (e.g., over-fluorination or cross-coupling failures) be mitigated during synthesis?
Methodological Answer:
- Fluorination Control : Use stoichiometric KF (1.2 eq.) and short reaction times (2–4 hr) to avoid defluorination byproducts. Monitor via ¹⁹F NMR .
- Cross-Coupling Optimization : For Suzuki reactions, employ microwave-assisted conditions (100°C, 30 min) with PdCl₂(dppf) to enhance coupling efficiency. Pre-purify boronic esters to remove residual Pd .
- Byproduct Analysis : LC-MS identifies dimers or dehalogenated products; column chromatography (silica gel, hexane/EtOAc gradient) isolates the target .
Q. How are discrepancies in reported biological activity (e.g., IC₅₀ variability) addressed across studies?
Methodological Answer:
- Assay Standardization : Use isogenic cell lines (e.g., HEK293-P2X7) and consistent ATP concentrations (5 mM) to minimize inter-lab variability .
- Metabolic Stability Testing : Compare microsomal half-lives (human vs. rodent) to explain species-specific potency differences.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to datasets from conflicting studies, identifying variables (e.g., assay pH, serum concentration) that skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
